
3-Butyn-1-ol, 4-(dimethylphenylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is an organic compound with the molecular formula C12H16OSi. It is a derivative of 3-Butyn-1-ol, where a dimethylphenylsilyl group is attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- typically involves the reaction of 3-Butyn-1-ol with a dimethylphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Butyn-1-ol+Dimethylphenylsilyl chlorideBase3-Butyn-1-ol, 4-(dimethylphenylsilyl)-+HCl
Industrial Production Methods
While specific industrial production methods for 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophilic substitution reactions using reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of 4-(dimethylphenylsilyl)butanal or 4-(dimethylphenylsilyl)butanoic acid.
Reduction: Formation of 4-(dimethylphenylsilyl)butene or 4-(dimethylphenylsilyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- depends on the specific reaction it undergoes. Generally, the silyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-Butyn-1-ol: The parent compound without the silyl group.
4-Trimethylsilyl-3-butyn-1-ol: A similar compound with a trimethylsilyl group instead of a dimethylphenylsilyl group.
4-Hydroxy-1-butyne: Another related compound with a hydroxyl group at the fourth position.
Uniqueness
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
492440-09-2 |
|---|---|
Fórmula molecular |
C12H16OSi |
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
4-[dimethyl(phenyl)silyl]but-3-yn-1-ol |
InChI |
InChI=1S/C12H16OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,6,10H2,1-2H3 |
Clave InChI |
XPTQSQAQPQPDHL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#CCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


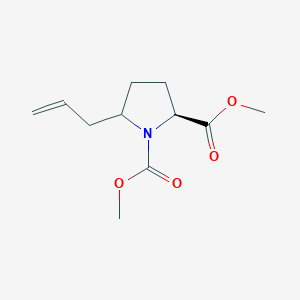
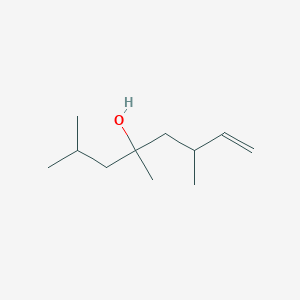
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
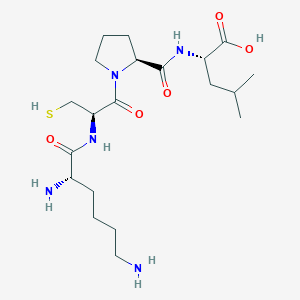
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
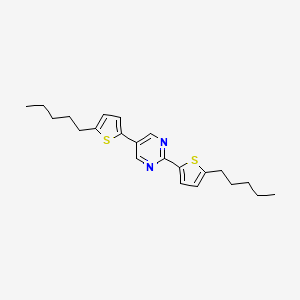
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
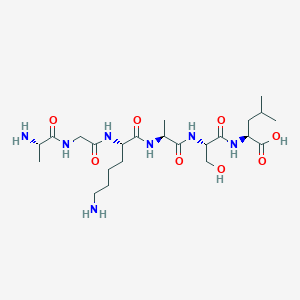
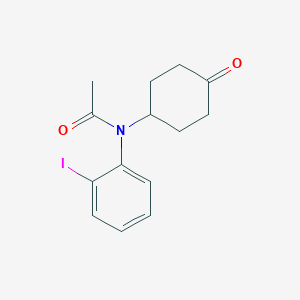
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
